molecular formula C22H23N3OS B2931747 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1206993-82-9

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2931747
CAS RN: 1206993-82-9
M. Wt: 377.51
InChI Key: UNSTZVJFIDJXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, also known as BPTES, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BPTES is a potent inhibitor of glutaminase, an enzyme that plays a critical role in cancer cell metabolism.

Scientific Research Applications

Catalytic Applications

Air-Stable Ruthenium(II) Pincer Complexes

Research demonstrates the use of imidazole-based ligands in the synthesis of air-stable ruthenium(II) pincer complexes. These complexes catalyze the condensation of primary alcohols and benzene-1,2-diamine to 2-substituted 1H-benzo[d]imidazoles, showcasing the potential of similar structures in facilitating catalytic reactions (Li et al., 2018).

Antimicrobial Activity

Antiviral and Antibacterial Derivatives

Studies involving the synthesis of 1H-pyrazolo and pyrido[2′,3′:3,4]pyrazolo derivatives reveal their potential in exhibiting antiviral and antibacterial activities. This suggests the structural features integral to the compound of interest could be explored for antimicrobial applications (Attaby et al., 2006).

Organic Synthesis and Functional Material Development

Functionalized Benzimidazothiazoles Synthesis

The palladium-catalyzed carbonylative synthesis of functionalized benzimidazothiazoles highlights the utility of imidazole and thiazole derivatives in organic synthesis, leading to compounds with potential applications in materials science and medicinal chemistry (Veltri et al., 2016).

Optical and Electronic Material Synthesis

Large Stokes' Shift Emitters

The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, characterized by significant Stokes' shifts, exemplifies the use of imidazole derivatives in developing optical materials. This research could inform the design of compounds like 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone for applications in luminescent materials or sensors (Volpi et al., 2017).

properties

IUPAC Name

2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c26-21(24-13-7-8-14-24)17-27-22-23-15-20(19-11-5-2-6-12-19)25(22)16-18-9-3-1-4-10-18/h1-6,9-12,15H,7-8,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSTZVJFIDJXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

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